OP-1074
Overview
Description
OP-1074 is a pure antiestrogen and a selective estrogen receptor degrader (PA-SERD). It exhibits specific antiestrogenic activity for estrogen receptor alpha and estrogen receptor beta, making it a potent compound in the field of breast cancer research. This compound inhibits 17β-estradiol-stimulated transcriptional activity with IC50 values of 1.6 and 3.2 nM for estrogen receptor alpha and estrogen receptor beta, respectively .
Preparation Methods
The synthesis of OP-1074 involves the creation of a benzopyran scaffold with a stereospecific methyl on the pyrrolidine side chain. The synthetic route includes the following steps:
- Formation of the benzopyran core.
- Addition of the pyrrolidine side chain with a stereospecific methyl group.
- Purification and characterization of the final product .
Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic chemistry techniques such as condensation reactions, purification through chromatography, and crystallization .
Chemical Reactions Analysis
OP-1074 undergoes various chemical reactions, primarily focusing on its interaction with estrogen receptors. The major types of reactions include:
Binding and degradation: this compound binds to estrogen receptor alpha and estrogen receptor beta, leading to their degradation.
Inhibition of transcriptional activity: It inhibits the transcriptional activity stimulated by 17β-estradiol.
Common reagents and conditions used in these reactions include:
Reagents: 17β-estradiol, various solvents, and catalysts.
Conditions: Controlled temperature and pH, typically in a laboratory setting.
The major products formed from these reactions are the degraded forms of estrogen receptor alpha and estrogen receptor beta .
Scientific Research Applications
OP-1074 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the degradation of estrogen receptors.
Biology: Investigated for its role in cellular processes involving estrogen receptors.
Industry: Utilized in the development of new antiestrogenic drugs and selective estrogen receptor degraders.
Mechanism of Action
OP-1074 exerts its effects by binding to estrogen receptor alpha and estrogen receptor beta, leading to their degradation. This binding disrupts the estrogen receptor alpha helix 12, conferring pure antiestrogenic activity. The molecular targets involved are estrogen receptor alpha and estrogen receptor beta, and the pathways include the inhibition of 17β-estradiol-stimulated transcriptional activity .
Comparison with Similar Compounds
OP-1074 is unique due to its pure antiestrogenic activity and selective degradation of estrogen receptors. Similar compounds include:
Fulvestrant: Another pure antiestrogen and selective estrogen receptor degrader, but with different pharmacokinetic properties.
Tamoxifen: A selective estrogen receptor modulator with both agonistic and antagonistic effects, unlike the pure antagonistic activity of this compound.
Lasofoxifene: A selective estrogen receptor modulator with a pyrrolidine moiety similar to this compound, but with different effects on estrogen receptor degradation.
This compound stands out due to its higher potency and specificity in degrading estrogen receptors, making it a promising candidate for further research and therapeutic development .
Properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO4/c1-19-13-14-30(18-19)15-16-33-25-10-5-22(6-11-25)29-28(21-3-7-23(31)8-4-21)20(2)26-12-9-24(32)17-27(26)34-29/h3-12,17,19,29,31-32H,13-16,18H2,1-2H3/t19-,29+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVXAPCZVZMPMU-XBBWARJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)CCOC2=CC=C(C=C2)C3C(=C(C4=C(O3)C=C(C=C4)O)C)C5=CC=C(C=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3C(=C(C4=C(O3)C=C(C=C4)O)C)C5=CC=C(C=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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